Tert-butyl 2-thiomorpholin-4-ylacetate

Description

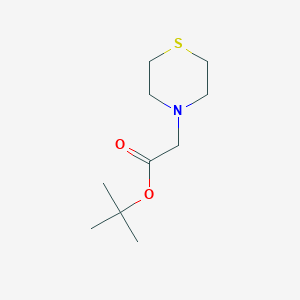

Tert-butyl 2-thiomorpholin-4-ylacetate is a sulfur-containing heterocyclic compound characterized by a morpholine ring where one oxygen atom is replaced by sulfur (thio substitution). This modification significantly alters its electronic and steric properties compared to oxygenated morpholine derivatives. The tert-butyl ester group enhances stability and modulates solubility, making it a versatile intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and protease modulators .

Properties

IUPAC Name |

tert-butyl 2-thiomorpholin-4-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)8-11-4-6-14-7-5-11/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVSIAJYMFZQFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCSCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Tert-butyl 2-thiomorpholin-4-ylacetate with structurally related compounds based on molecular properties, reactivity, and applications:

| Property | This compound | Morpholine-4-acetic acid tert-butyl ester | Tert-butyl 2-piperidin-1-ylacetate | Tert-butyl 2-thiomorpholine-4-carboxylate |

|---|---|---|---|---|

| Molecular Formula | C₁₀H₁₉NO₂S | C₁₀H₁₉NO₃ | C₁₁H₂₁NO₂ | C₉H₁₇NO₂S |

| Molecular Weight (g/mol) | 241.33 | 225.26 | 199.29 | 227.31 |

| Sulfur Content | Present (thioether) | Absent | Absent | Present (thioether) |

| Boiling Point (°C) | 285–290 (estimated) | 275–280 | 265–270 | 290–295 |

| Solubility in Water | Low (hydrophobic ester) | Moderate | Low | Low |

| Reactivity | Susceptible to nucleophilic attack at S | Less reactive due to O atom | Basic amine reactivity | Similar S-based reactivity |

| Applications | Drug intermediates, kinase inhibitors | Peptide synthesis | Catalysis, ligand design | Anticancer agents |

Key Findings:

- Electronic Effects : The sulfur atom in this compound increases electron density compared to its oxygen analog (Morpholine-4-acetic acid tert-butyl ester), enhancing its ability to participate in metal coordination or hydrogen bonding .

- Stability : The tert-butyl group improves thermal stability but reduces aqueous solubility compared to methyl or ethyl esters.

- Toxicity: Limited toxicity data exist for this compound, but analogs like Morpholine-4-acetic acid derivatives show low acute toxicity (LD₅₀ > 2000 mg/kg in rodents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.